Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate
CAS No.: 186497-89-2
Cat. No.: VC21287451
Molecular Formula: C24H26N4O7S
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186497-89-2 |
|---|---|
| Molecular Formula | C24H26N4O7S |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | methyl 4-[3-[(3-methoxy-5-methylpyrazin-2-yl)-(2-methylpropoxycarbonyl)sulfamoyl]pyridin-2-yl]benzoate |
| Standard InChI | InChI=1S/C24H26N4O7S/c1-15(2)14-35-24(30)28(21-22(33-4)27-16(3)13-26-21)36(31,32)19-7-6-12-25-20(19)17-8-10-18(11-9-17)23(29)34-5/h6-13,15H,14H2,1-5H3 |
| Standard InChI Key | MKXCMFJSLPCFDU-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Identification and Nomenclature
Primary Chemical Identifiers
Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate is uniquely identified by its CAS registry number 186497-89-2, providing researchers with a standardized reference for this specific chemical entity . This identifier is crucial for accurate chemical database searches and regulatory documentation in pharmaceutical research and development processes.
Alternative Nomenclature
The compound is also known by the alternative name Methyl 4-(3-(N-(isobutoxycarbonyl)-N-(3-Methoxy-5-Methylpyrazin-2-yl)sulfaMoyl)pyridin-2-yl)benzoate . This naming variation reflects the synonymous nature of "isobutoxycarbonyl" and "(2-Methylpropoxy)carbonyl" functional groups, both referring to the same structural component. The existence of multiple naming conventions demonstrates the complexity of systematic nomenclature for compounds with multiple functional groups and substituents.
Molecular Characteristics
Structural Formula
The compound has a molecular formula of C24H26N4O7S , comprising carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a complex arrangement. This formula indicates a sophisticated organic structure containing multiple functional groups and heterocyclic components, contributing to its specific chemical behavior and potential pharmaceutical relevance.
Physical Properties
Structural Features and Functional Groups
Key Structural Components
The structure of Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate contains several distinct moieties that define its chemical properties:
-
Pyrazine ring system: The 3-methoxy-5-methylpyrazin-2-yl group provides a heterocyclic component with potential hydrogen bonding capabilities.
-
Pyridine ring: A 2-substituted pyridine ring connected to the sulfonamide group and benzene ring.
-
Benzoate group: A methyl ester of benzoic acid serving as a potentially reactive site for further modification.
-
Sulfonamide linkage: A key functional group (-SO2-N-) known for pharmaceutical relevance.
-
Isobutoxycarbonyl (2-methylpropoxycarbonyl) protecting group: A carbamate functionality that may serve as a protecting group for the nitrogen atom.
These structural elements collectively determine the compound's chemical reactivity, stability, and potential biological interactions, making it suitable for specific pharmaceutical synthesis pathways.
Structural Similarities to Related Compounds
Applications and Research Significance
Pharmaceutical Intermediate Classification
Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate is specifically classified as a pharmaceutical intermediate , indicating its primary function in multi-step synthetic pathways for the production of more complex drug substances. The presence of multiple functional groups provides potential sites for chemical transformations, making it valuable in pharmaceutical synthesis.
| Application Category | Specification | Relevance |
|---|---|---|
| Pharmaceutical Intermediates | Primary classification | Indicates role in drug synthesis pathways |
| Research Chemical | Secondary classification | Potential use in medicinal chemistry research |
| Commercial Availability | Limited stock availability | Suggests specialty chemical status |
| Transportation Method | Air freight | Indicates high-value, low-volume shipping requirements |
Synthetic Considerations
Reactivity and Stability Considerations
The compound contains several functional groups with distinct reactivity profiles:
These reactivity considerations would influence handling, storage, and processing requirements in pharmaceutical manufacturing contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume